1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Overview
Description
1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pentadienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to form the desired pentadienone compound .
Industrial Production Methods
Industrial production of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Ultrasonic irradiation has also been reported to improve reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the pentadienone to dihydropentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydropentadienone derivatives .
Scientific Research Applications
1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone involves its interaction with biological molecules, such as DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis-(4-hydroxy-3-methoxyphenyl)-penta-1,4-dien-3-one: Similar in structure but with hydroxyl groups instead of methoxy groups.
1,5-Bis-(3,4-dimethoxyphenyl)-1,4-pentadien-3-one: A closely related compound with slight variations in the pentadienone backbone.
Uniqueness
1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. Its ability to intercalate into DNA and induce cytotoxic effects makes it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWQOPHMYRXMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332757 | |
Record name | 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38552-39-5 | |
Record name | 1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38552-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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